(R)-(+)-N-Benzyl-1-phenylethylamine hydrochloride
Overview
Description
®-(+)-N-Benzyl-1-phenylethylamine hydrochloride is a chiral amine compound that is widely used in organic synthesis and pharmaceutical research. It is known for its enantiomeric purity and is often utilized as a building block in the synthesis of various biologically active molecules. The compound is characterized by its benzyl and phenylethylamine groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-N-Benzyl-1-phenylethylamine hydrochloride typically involves the following steps:
Reductive Amination: The primary method involves the reductive amination of benzaldehyde with ®-1-phenylethylamine. This reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-(+)-N-Benzyl-1-phenylethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
®-(+)-N-Benzyl-1-phenylethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of ®-(+)-N-Benzyl-1-phenylethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and phenylethylamine groups facilitate binding to these targets, leading to various biochemical effects. The compound can act as an agonist or antagonist, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
(S)-(-)-N-Benzyl-1-phenylethylamine hydrochloride: The enantiomer of the compound, which has different biological activity due to its opposite chirality.
N-Benzyl-2-phenylethylamine hydrochloride: A structural isomer with a different substitution pattern on the ethylamine chain.
Uniqueness: ®-(+)-N-Benzyl-1-phenylethylamine hydrochloride is unique due to its high enantiomeric purity and specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and pharmaceutical research.
Properties
IUPAC Name |
(1R)-N-benzyl-1-phenylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14;/h2-11,13,16H,12H2,1H3;1H/t13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJQMFZZCANDIQ-BTQNPOSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128593-66-8 | |
Record name | Benzenemethanamine, α-methyl-N-(phenylmethyl)-, hydrochloride (1:1), (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128593-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, α-methyl-N-(phenylmethyl)-, hydrochloride (1:1), (αR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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